molecular formula C7H16BrN B12436714 7-Bromoheptan-1-amine

7-Bromoheptan-1-amine

Cat. No.: B12436714
M. Wt: 194.11 g/mol
InChI Key: RUAYXLGHNDOBIH-UHFFFAOYSA-N
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Description

7-Bromoheptan-1-amine is an organic compound with the molecular formula C7H16BrN It is a brominated amine, characterized by the presence of a bromine atom attached to the seventh carbon of a heptane chain, with an amine group (-NH2) at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromoheptan-1-amine can be synthesized through several methods. One common approach involves the bromination of heptan-1-amine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under controlled conditions to ensure selective bromination at the seventh carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoheptan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction Reactions: The compound can be reduced to form heptan-1-amine by using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of 7-hydroxyheptan-1-amine or 7-alkoxyheptan-1-amine.

    Oxidation: Formation of 7-iminoheptan-1-amine or 7-cyanoheptan-1-amine.

    Reduction: Formation of heptan-1-amine.

Scientific Research Applications

7-Bromoheptan-1-amine finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 7-Bromoheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a versatile molecule in biological systems.

Comparison with Similar Compounds

    7-Chloroheptan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    7-Iodoheptan-1-amine: Contains an iodine atom, leading to different reactivity and applications.

    Heptan-1-amine: Lacks the halogen atom, resulting in different chemical properties and uses.

Uniqueness: 7-Bromoheptan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical behavior. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity. This makes this compound a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H16BrN

Molecular Weight

194.11 g/mol

IUPAC Name

7-bromoheptan-1-amine

InChI

InChI=1S/C7H16BrN/c8-6-4-2-1-3-5-7-9/h1-7,9H2

InChI Key

RUAYXLGHNDOBIH-UHFFFAOYSA-N

Canonical SMILES

C(CCCN)CCCBr

Origin of Product

United States

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